molecular formula C18H27NO4 B11099673 4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate

4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate

Cat. No.: B11099673
M. Wt: 321.4 g/mol
InChI Key: KIQCQMMDIWHHET-UHFFFAOYSA-N
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Description

4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate is a synthetic organic compound characterized by its unique structure, which includes an octan-2-yloxycarbonyl group attached to an amino phenyl propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate typically involves the esterification of 4-aminophenyl propanoate with octan-2-yloxycarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like nitric acid or bromine.

Major Products

    Hydrolysis: 4-aminophenyl propanoic acid and octan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the development of novel materials with specific properties, such as hydrophobic coatings.

Mechanism of Action

The mechanism of action of 4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate depends on its application. In medicinal chemistry, if used as a prodrug, the compound is hydrolyzed by esterases in the body to release the active drug. The released drug then interacts with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The specific pathways involved would depend on the nature of the active drug released.

Comparison with Similar Compounds

Similar Compounds

    Dabigatran etexilate: A prodrug that is hydrolyzed to release dabigatran, a thrombin inhibitor.

    Telacebec: A compound with a similar ester linkage used in tuberculosis treatment.

Uniqueness

4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate is unique due to its specific ester and amino functional groups, which allow for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

[4-(octan-2-yloxycarbonylamino)phenyl] propanoate

InChI

InChI=1S/C18H27NO4/c1-4-6-7-8-9-14(3)22-18(21)19-15-10-12-16(13-11-15)23-17(20)5-2/h10-14H,4-9H2,1-3H3,(H,19,21)

InChI Key

KIQCQMMDIWHHET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)NC1=CC=C(C=C1)OC(=O)CC

Origin of Product

United States

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